Naphazoline hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de naphazoline est un vasoconstricteur sympathomimétique principalement utilisé pour le soulagement symptomatique de la rougeur et des démangeaisons des yeux, ainsi que de la congestion nasale . Il est couramment trouvé dans les gouttes pour les yeux et les préparations nasales en vente libre . Le composé a été développé pour la première fois en 1942 sous forme de formulation nasale contre la congestion .

Mécanisme D'action

Target of Action

Naphazoline hydrochloride primarily targets the alpha-adrenergic receptors in arterioles . These receptors play a crucial role in the regulation of the vascular system, particularly in the constriction and dilation of blood vessels .

Mode of Action

This compound functions as a vasoconstrictor by stimulating alpha-adrenergic receptors in arterioles, leading to decreased congestion at the site of administration . It causes the release of norepinephrine in sympathetic nerves . Norepinephrine then binds to alpha-adrenergic receptors, causing vasoconstriction .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the sympathetic nervous system . The compound’s interaction with alpha-adrenergic receptors triggers a cascade of events that lead to vasoconstriction . This results in reduced blood flow to the area, thereby decreasing congestion and swelling .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve vasoconstriction . By stimulating alpha-adrenergic receptors, this compound causes the arterioles to constrict, reducing blood flow to the area and thereby decreasing congestion and swelling .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and activity. Additionally, individual factors such as the user’s health status, age, and potential hypersensitivity to naphazoline can also influence its action . .

Analyse Biochimique

Biochemical Properties

Naphazoline hydrochloride functions as a rapid-acting imidazoline sympathomimetic vasoconstrictor. It primarily interacts with alpha-adrenergic receptors in the arterioles of the conjunctiva and nasal mucosa, leading to vasoconstriction and decreased congestion . The compound stimulates the release of norepinephrine from sympathetic nerves, which then binds to alpha-adrenergic receptors, causing vasoconstriction . This interaction is crucial for its role in reducing ocular and nasal congestion.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by stimulating alpha-adrenergic receptors, leading to vasoconstriction in the arterioles of the conjunctiva and nasal mucosa . This action reduces congestion and swelling. Additionally, this compound can affect cell signaling pathways by modulating the release of norepinephrine, which plays a role in various cellular responses

Molecular Mechanism

At the molecular level, this compound acts as an alpha-adrenergic agonist. It binds to alpha-adrenergic receptors on the surface of arteriolar smooth muscle cells, leading to the activation of intracellular signaling pathways that result in vasoconstriction . This binding interaction triggers the release of norepinephrine, which further enhances the vasoconstrictive effect . The compound’s ability to stimulate alpha-adrenergic receptors is central to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is known for its rapid onset of action, with effects typically observed within minutes of administration . . The stability and degradation of this compound in laboratory settings are influenced by factors such as temperature and pH, which can affect its long-term efficacy.

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively reduces ocular and nasal congestion . At higher doses, this compound can cause adverse effects such as central nervous system depression, bradycardia, and hypotension . These toxic effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

This compound undergoes limited hepatic metabolism, with a significant portion of the dose excreted unchanged in the urine . The metabolic pathways involved in its biotransformation are not well-characterized, but imidazoline compounds generally undergo some degree of hepatic metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its lipophilic nature and ability to cross the blood-brain barrier . The compound is distributed throughout the body, with high bioavailability from the gastrointestinal tract . Its interaction with transporters and binding proteins, however, remains to be fully understood.

Subcellular Localization

This compound’s subcellular localization is primarily associated with its action on alpha-adrenergic receptors located on the surface of arteriolar smooth muscle cells . The compound’s activity is directed towards these receptors, leading to vasoconstriction and reduced congestion. Post-translational modifications and targeting signals that direct this compound to specific cellular compartments have not been extensively studied.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de naphazoline est synthétisé à partir de l'acide alpha-naphtylacétique et de l'éthylènediamine par une série de réactions comprenant la condensation, la cyclisation et la salification . Le processus implique les étapes suivantes :

Condensation : L'acide alpha-naphtylacétique réagit avec l'éthylènediamine pour former un intermédiaire.

Cyclisation : L'intermédiaire subit une cyclisation pour former le 2-(1-naphtylméthyl)-4,5-dihydro-1H-imidazole.

Salification : Le dérivé imidazole est ensuite converti en chlorhydrate de naphazoline par réaction avec de l'acide chlorhydrique.

Méthodes de production industrielle : La production industrielle du chlorhydrate de naphazoline implique des étapes similaires, mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, utilisant souvent des catalyseurs spécifiques et des conditions de réaction contrôlées pour minimiser les réactions secondaires et assurer la cohérence .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de naphazoline subit principalement :

Oxydation : Il peut être oxydé dans des conditions spécifiques, bien que ce ne soit pas une réaction courante pour ses applications typiques.

Réduction : Les réactions de réduction sont moins courantes, mais peuvent se produire dans certaines conditions.

Substitution : Des réactions de substitution peuvent se produire, en particulier en présence de nucléophiles forts.

Réactifs et conditions courants :

Oxydation : Des oxydants forts comme le permanganate de potassium.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Des nucléophiles comme l'hydroxyde de sodium.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés du naphtalène, tandis que les réactions de substitution peuvent produire divers composés imidazoliques substitués .

4. Applications de la recherche scientifique

Le chlorhydrate de naphazoline a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Il est étudié pour ses effets sur les récepteurs alpha-adrénergiques et son rôle dans la vasoconstriction.

5. Mécanisme d'action

Le chlorhydrate de naphazoline fonctionne en stimulant les récepteurs alpha-adrénergiques dans les artérioles de la conjonctive et de la muqueuse nasale . Cette stimulation entraîne une vasoconstriction, ce qui réduit le gonflement, la rougeur et l'inconfort . Le composé provoque la libération de noradrénaline dans les nerfs sympathiques, qui se lie aux récepteurs alpha-adrénergiques et induit une vasoconstriction .

Composés similaires :

Oxymetazoline : Un autre agoniste alpha-adrénergique utilisé à des fins similaires.

Phényléphrine : Un décongestionnant courant présentant des propriétés vasoconstrictrices similaires.

Tétrahydrozoline : Utilisé dans les gouttes pour les yeux pour soulager la rougeur.

Unicité : Le chlorhydrate de naphazoline est unique par son délai d'action rapide et son double usage dans les préparations ophtalmiques et nasales . Il possède une structure chimique distincte qui lui permet de cibler efficacement les récepteurs alpha-adrénergiques, ce qui le rend très efficace pour réduire la congestion et la rougeur .

Applications De Recherche Scientifique

Naphazoline Hydrochloride has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Oxymetazoline: Another alpha-adrenergic agonist used for similar purposes.

Phenylephrine: A common decongestant with similar vasoconstrictive properties.

Tetrahydrozoline: Used in eye drops for redness relief.

Uniqueness: Naphazoline Hydrochloride is unique in its rapid onset of action and its dual use in both ophthalmic and nasal preparations . It has a distinct chemical structure that allows it to effectively target alpha-adrenergic receptors, making it highly effective for reducing congestion and redness .

Activité Biologique

Naphazoline hydrochloride is an adrenergic drug primarily utilized for its vasoconstrictive properties in treating nasal and ocular congestion. This article delves into its biological activity, mechanisms of action, clinical applications, and associated case studies, providing a comprehensive overview of the compound.

This compound acts predominantly as an alpha-adrenergic agonist , stimulating alpha-1 and alpha-2 adrenergic receptors. This stimulation leads to vasoconstriction in arterioles, which effectively reduces blood flow to the nasal mucosa or conjunctiva, alleviating symptoms of congestion. The drug also exhibits mild beta-adrenergic activity, which can result in rebound vasodilation following prolonged use .

Key Pharmacodynamic Properties

- Vasoconstriction : Primarily through alpha-1 receptor activation.

- Norepinephrine Release : Induces norepinephrine release, contributing to its sympathomimetic effects.

- Duration of Action : Effects typically last between 4 to 8 hours, although individual responses may vary .

Clinical Applications

This compound is employed in various clinical settings:

- Nasal Congestion : Effective for treating allergic and non-allergic rhinitis.

- Ocular Congestion : Used in eye drops for conditions like conjunctivitis and blepharospasm.

- Vasoconstriction in Surgical Procedures : Sometimes utilized to minimize bleeding during nasal surgeries .

Adverse Effects and Risks

While naphazoline is effective, it is not without risks. Prolonged use can lead to rhinitis medicamentosa , a condition characterized by rebound nasal congestion. Other potential side effects include:

Case Study 1: Medication Overuse Headache

A notable case involved a 34-year-old male who developed chronic headaches attributed to excessive use of naphazoline nitrate nasal spray. Initially self-diagnosed with chronic sinusitis, he used the spray multiple times daily for relief. Eventually, he was diagnosed with medication overuse headache rather than sinusitis, highlighting the risks associated with prolonged naphazoline use .

Case Study 2: Allergic Conjunctivitis Treatment

In a controlled study on mice, this compound was administered alongside olopatadine to assess its efficacy in reducing allergic conjunctivitis symptoms. Results indicated that both agents significantly decreased conjunctival vascular hyperpermeability induced by histamine and allergens. This suggests a synergistic effect that may enhance treatment outcomes for allergic conjunctivitis .

Research Findings

Recent research has explored the broader implications of naphazoline's biological activity:

Propriétés

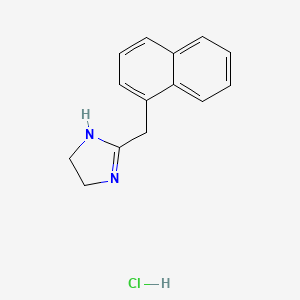

IUPAC Name |

2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2.ClH/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;/h1-7H,8-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDFFEBSKJCGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

835-31-4 (Parent) | |

| Record name | Naphazoline hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045788 | |

| Record name | Naphazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37 [ug/mL] (The mean of the results at pH 7.4), Soluble in ethanol; slightly soluble in chlorform; insoluble in benzene and ether, In water, 4.0X10+5 mg/L at 25 °C | |

| Record name | SID855777 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | NAPHAZOLINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Naphazoline constricts the vascular system of the conjunctiva. It is presumed that this effect is due to direct stimulation action of the drug upon the alpha-adrenergic receptors in the arterioles of the conjunctiva, resulting in decreased conjunctival congestion., The mechanism of action of naphazoline has not been conclusively determined. Most pharmacologists believe that the drug directly stimulates alpha-adrenergic receptors of the sympathetic nervous system and exerts little or no effect on beta-adrenergic receptors. Following topical application of naphazoline to the conjunctiva, small arterioles are constricted and conjunctival congestion is temporarily relieved, but reactive hyperemia may occur. The drug also may produce mydriasis when applied to the conjunctiva, but this effect is usually minimal with the concentrations used as ocular decongestants. | |

| Record name | NAPHAZOLINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE POWDER | |

CAS No. |

550-99-2 | |

| Record name | Naphazoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphazoline hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAPHAZOLINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NAPHAZOLINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphazoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHAZOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ1131787D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NAPHAZOLINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

255-260 °C | |

| Record name | NAPHAZOLINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.